2-Amino-3-ethoxy-6-fluorobenzoic acid
Overview
Description
“2-Amino-3-ethoxy-6-fluorobenzoic acid” is a chemical compound with the molecular formula C9H10FNO3 . It has a molecular weight of 199.18 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the condensation of 2-amino-6-fluorobenzoic acid methyl ester and (4-fluorophenyl) acetyl chloride with N,N-dimethylamino-4-pyridine in CH2Cl2 has been used to give 2-fluoro-6-[2-(4-fluoro-phenyl)-acetylamino]-benzoic acid methyl ester . This suggests that a similar approach could potentially be used for the synthesis of “this compound”.Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C9H9FO3/c1-2-13-7-5-3-4-6(8(7)10)9(11)12/h3-5H,2H2,1H3,(H,11,12) .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available in the literature, it’s worth noting that 2-amino-6-fluorobenzoic acid has been used as a starting material in various reactions . This suggests that “this compound” could potentially be used in a similar manner.Scientific Research Applications
Organic Synthesis and Fluorescent Labeling
- Synthesis of Condensed Heterocyclic Compounds: A study outlined the waste-free synthesis of condensed heterocyclic compounds through rhodium-catalyzed oxidative coupling of substituted arene or heteroarene carboxylic acids with alkynes, showcasing the versatility of similar compounds in creating fluorescent derivatives (Shimizu et al., 2009).
- Peptide Synthesis: The activation chemistry of related compounds for peptide synthesis was explored, emphasizing their utility in forming complex peptide derivatives with controlled physico-chemical properties (Kemp et al., 1974).
Antifungal and Antitumor Activity
- Antifungal Activity: Novel S-substituted 6-fluoro-4-alkyl(aryl)thioquinazoline derivatives, synthesized from 2-amino-5-fluorobenzoic acid, exhibited significant antifungal activities, indicating the potential of fluorine-substituted compounds in developing new antifungal agents (Xu et al., 2007).
- Antitumor Activity: The synthesis and in vitro biological properties of fluorinated 2-(4-aminophenyl)benzothiazoles were investigated, showing potent cytotoxicity in certain human breast and prostate cancer cell lines. This highlights the importance of fluorine-substituted benzothiazoles in antitumor research (Hutchinson et al., 2001).
Analytical and Fluorescence Applications
- Fluorimetric Determination of Amino Acids: The use of 7-fluoro-4-nitrobenzo-2-oxa-1,3-diazole for the sensitive detection of amino acids was explored, providing a powerful tool for the analysis of secondary amino acids and enhancing the specificity and sensitivity of liquid chromatography-based amino acid detection (Imai & Watanabe, 1981).
Chemical Synthesis and Characterization
- Synthesis of Fluorinated Aromatic Compounds: Research on the synthesis of 2-fluoro-6-iodobenzoic acid from 2-amino-6-fluorobenzoic acid demonstrated the feasibility of introducing fluorine and iodine ions via diazotization and iodosubstitution, showcasing the adaptability of such compounds in the synthesis of fluorinated aromatic compounds for various applications (Haoyu et al., 2010).
Mechanism of Action
Target of Action
Many benzoic acid derivatives target enzymes or receptors in the body. The specific targets depend on the functional groups attached to the benzoic acid core .
Mode of Action
The compound could interact with its targets through various mechanisms, such as competitive inhibition, where the compound competes with a substrate for binding to an enzyme’s active site .
Biochemical Pathways
The compound could affect various biochemical pathways depending on its specific targets. For example, if the compound targets an enzyme involved in a metabolic pathway, it could alter the production of certain metabolites .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. For example, the presence of the ethoxy group might enhance its lipid solubility, potentially improving its absorption and distribution .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and the pathways they are involved in. For instance, if the compound inhibits an enzyme involved in inflammation, it could have anti-inflammatory effects .
Action Environment
Environmental factors such as pH and temperature could influence the compound’s action, efficacy, and stability. For example, extreme pH values could affect the compound’s ionization state, potentially altering its interaction with its targets .
Biochemical Analysis
Biochemical Properties
It is known that benzoic acid derivatives can participate in a variety of biochemical reactions . They can act as substrates for enzymes, interact with proteins, and form complexes with other biomolecules. The exact nature of these interactions depends on the specific structure of the benzoic acid derivative .
Cellular Effects
It is possible that this compound could influence cell function by interacting with cellular proteins or enzymes, affecting cell signaling pathways, altering gene expression, or influencing cellular metabolism .
Molecular Mechanism
It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, or changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
There is currently no available information on how the effects of 2-Amino-3-ethoxy-6-fluorobenzoic acid vary with different dosages in animal models .
Metabolic Pathways
Benzoic acid derivatives are known to participate in various metabolic pathways .
Transport and Distribution
It is possible that this compound could interact with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
It is possible that this compound could be directed to specific compartments or organelles based on targeting signals or post-translational modifications .
Properties
IUPAC Name |
2-amino-3-ethoxy-6-fluorobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO3/c1-2-14-6-4-3-5(10)7(8(6)11)9(12)13/h3-4H,2,11H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZHSUMPJDVWQSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=C(C=C1)F)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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